1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
CAS No.: 2196530-92-2
Cat. No.: VC4785315
Molecular Formula: C17H20N2O2
Molecular Weight: 284.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2196530-92-2 |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.359 |
| IUPAC Name | 1-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H20N2O2/c1-2-16(20)18-10-7-14(8-11-18)17(21)19-12-9-13-5-3-4-6-15(13)19/h2-6,14H,1,7-12H2 |
| Standard InChI Key | NUXHGVUZUYPIPI-UHFFFAOYSA-N |
| SMILES | C=CC(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 |
Introduction
1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that combines structural features of indole derivatives and piperidine rings. Its structure suggests potential utility in pharmacological and chemical applications due to its hybridized molecular framework.
Molecular Formula
The molecular formula is , indicating a moderately complex structure with nitrogen and oxygen functional groups.
Key Identifiers
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IUPAC Name: 1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one.
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SMILES Notation: C=CC(=O)N1CCC(CC1)C(=O)N2Cc3ccccc3C2.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the Indole-Piperidine Intermediate: A reaction between a piperidine derivative and an indole precursor.
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Enone Addition: Introduction of the prop-2-en-1-one group via condensation reactions.
Pharmacological Potential
The compound's hybrid structure suggests potential as:
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CNS Agents: The indole moiety is often associated with serotonin receptor activity.
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Anti-inflammatory Agents: The enone group could contribute to Michael acceptor reactivity, targeting inflammation pathways.
Chemical Applications
Its functional groups make it a candidate for further derivatization in medicinal chemistry or as an intermediate in complex organic syntheses.
Stability Concerns
The enone group may be prone to nucleophilic attack, potentially limiting the compound's stability under physiological conditions.
Optimization for Drug Development
Further studies are needed to enhance its bioavailability, specificity, and safety profile for therapeutic use.
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